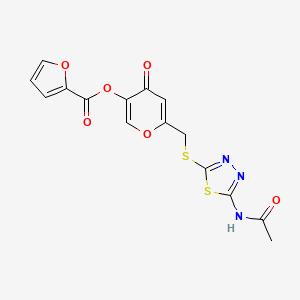
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C15H11N3O6S2 and its molecular weight is 393.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a complex organic compound notable for its unique structural features, including a pyran ring, a thiadiazole moiety, and an acetamido group. The molecular formula is C21H21N3O7S with a molecular weight of approximately 417.5 g/mol. This compound has attracted attention due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The structural complexity of the compound enhances its reactivity and biological activity. The presence of various functional groups, such as the acetamido group and the thiadiazole structure, contributes to its pharmacological profile. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C21H21N3O7S |
| Molecular Weight | 417.5 g/mol |
| Key Functional Groups | Thiadiazole, Acetamido, Pyran |
| Potential Applications | Antimicrobial, Anticancer |
Antimicrobial Activity
Research indicates that compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have demonstrated significant antimicrobial properties. For instance, derivatives containing thiadiazole rings have shown effectiveness against various bacterial strains. In vitro studies on related compounds have reported minimum inhibitory concentrations (MICs) in the range of 16–128 μg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. A study focusing on thiadiazole derivatives revealed that certain analogs exhibited antiproliferative activity against cancer cell lines such as U937 and THP-1. The IC50 values for these compounds ranged from 10 to 20 μM, indicating moderate to high potency compared to standard chemotherapeutics like etoposide . The mechanism of action may involve the induction of apoptosis or inhibition of cell cycle progression.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for their antibacterial and antifungal activities. One derivative exhibited an MIC of 16 μg/mL against Staphylococcus aureus, highlighting the potential of thiadiazole-containing compounds in drug development .
- Coumarin-Thiadiazole Conjugates : Research on coumarin-thiadiazole conjugates indicated significant cytotoxicity against cancer cell lines with IC50 values ranging from 15 to 25 μM. These findings support the hypothesis that structural modifications can enhance biological activity .
Eigenschaften
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O6S2/c1-8(19)16-14-17-18-15(26-14)25-7-9-5-10(20)12(6-23-9)24-13(21)11-3-2-4-22-11/h2-6H,7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMIOZVISRJBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














